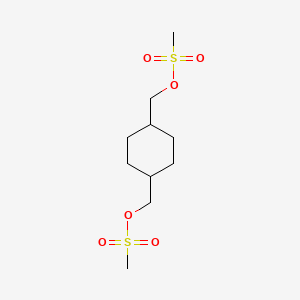

(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate

描述

"(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate" is a sulfonate ester featuring a central trans-1,4-cyclohexane ring with two methanesulfonyloxy-methyl substituents. This compound is synthesized via bis-mesylation of cyclohexane-1,4-diyldimethanol using methanesulfonyl chloride in the presence of a base such as trimethylamine . The mesylate groups (-OSO₂CH₃) act as excellent leaving groups, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions to form ethers, amines, or iodides (e.g., conversion to 1,4-bis(iodomethyl)cyclohexane) . Its stereochemistry (trans-1,4 configuration) and rigid cyclohexane backbone contribute to distinct physicochemical properties, including solubility in polar aprotic solvents and thermal stability, which are critical for applications in polymer chemistry and pharmaceutical synthesis .

属性

CAS 编号 |

35541-77-6 |

|---|---|

分子式 |

C10H20O6S2 |

分子量 |

300.4 g/mol |

IUPAC 名称 |

[4-(methylsulfonyloxymethyl)cyclohexyl]methyl methanesulfonate |

InChI |

InChI=1S/C10H20O6S2/c1-17(11,12)15-7-9-3-5-10(6-4-9)8-16-18(2,13)14/h9-10H,3-8H2,1-2H3 |

InChI 键 |

CNTVUGYMAHTWKS-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)OCC1CCC(CC1)COS(=O)(=O)C |

产品来源 |

United States |

准备方法

Enantioselective Synthesis via Diol Mesylation

A prominent preparation method involves the enantioselective synthesis of the corresponding cyclohexane diol, followed by mesylation to introduce the dimethanesulfonate groups:

- Starting Material: The synthesis begins with tetrahydrophthalic anhydride, which undergoes thionyl chloride-catalyzed esterification in methanol to form the corresponding diester.

- Isomerization: The cis isomer is epimerized to the trans isomer to achieve desired stereochemistry.

- Hydrolysis and Resolution: The diester is hydrolyzed to the diacid, which is then resolved to isolate the enantiomerically pure form.

- Reduction: The diacid is reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminium hydride) to yield the corresponding diol.

- Mesylation: The diol is treated with methanesulfonyl chloride in the presence of a base to afford the bis(methanesulfonate) compound.

This method yields the (1R,2R)-cyclohexane-1,2-diyl bis(methylene) dimethanesulfonate with high enantiomeric purity, suitable as an intermediate for pharmaceutical synthesis.

Alternative Synthetic Pathways

Other synthetic routes involve:

- Direct Bismesylation of Cyclohexane Diols: Starting from commercially available or synthesized 1,4-cyclohexanediol, direct reaction with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to yield the bismesylate.

- Use of Cyclohexane-1,4-diacetic Acid Chloride: Cyclohexane-1,4-diacetic acid derivatives can be converted through esterification, reduction, and subsequent mesylation steps to the target compound.

- Horner-Wittig Olefination and Catalytic Hydrogenation: Complex synthetic sequences involving phosphonate esters and olefination reactions have been reported for related cyclohexane derivatives, followed by catalytic hydrogenation and mesylation.

Process Optimization and Reaction Conditions

- Solvents: Common solvents include methanol for esterification, dichloromethane for mesylation, and tetrahydrofuran for reduction steps.

- Temperature Control: Esterification and mesylation reactions are typically conducted at low temperatures (0–5 °C) to control reaction rates and minimize side reactions.

- Bases: Triethylamine or pyridine are used to scavenge hydrochloric acid generated during mesylation.

- Purification: Recrystallization from toluene/hexane or chromatographic methods are employed to purify intermediates and final products.

Representative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Tetrahydrophthalic anhydride, MeOH, SOCl2 | 85-90 | Catalyzed by thionyl chloride |

| Epimerization | Base, heat | 80-85 | Conversion cis to trans isomer |

| Hydrolysis | NaOH aqueous, DMSO | 90 | Converts diester to diacid |

| Resolution | Chiral resolution techniques | 70-75 | Isolates enantiomerically pure diacid |

| Reduction | Red-Al, THF | 85-90 | Produces diol |

| Mesylation | Methanesulfonyl chloride, base, DCM | 80-85 | Final bismesylate product |

Characterization and Analytical Techniques

- Nuclear Magnetic Resonance (NMR): Both proton (HNMR) and carbon (CNMR) NMR spectroscopy are used to confirm the structure and stereochemistry of intermediates and final product.

- Chiral High-Performance Liquid Chromatography (HPLC): Employed to assess enantiomeric purity.

- Mass Spectrometry: Confirms molecular weight and purity.

- Elemental Analysis: Validates the compound's composition.

- Melting Point Determination: Provides purity indication; typical melting points reported around 411–419 K for related compounds.

Industrial and Pharmaceutical Relevance

The compound is a critical intermediate in the synthesis of lurasidone hydrochloride, an antipsychotic drug. The preparation methods emphasize scalability, cost-efficiency, and stereochemical control to meet pharmaceutical standards.

化学反应分析

Types of Reactions

1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane derivatives.

Substitution: The methanesulfonate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions include cyclohexanedicarboxylic acid from oxidation, cyclohexane derivatives from reduction, and various substituted cyclohexane compounds from substitution reactions .

科学研究应用

1,4-Cyclohexanedimethanol, 1,4-dimethanesulfonate has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polycarbonates, which are used in the production of plastics and fibers

Materials Science: The compound is used in the development of high-performance materials with enhanced thermal and mechanical properties

Biology and Medicine: It is used in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering

Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability

作用机制

The mechanism of action of 1,4-cyclohexanedimethanol, 1,4-dimethanesulfonate involves its ability to undergo various chemical reactions due to the presence of hydroxymethyl and methanesulfonate groups. These functional groups allow the compound to participate in polymerization reactions, forming long-chain polymers with desirable properties . The molecular targets and pathways involved include the interaction with catalysts and reagents that facilitate these reactions .

相似化合物的比较

Table 1: Structural Comparison of Cyclohexane-Based Sulfonate Esters and Analogues

Physicochemical Properties

- Solubility : The dimethanesulfonate is soluble in dichloromethane and acetonitrile but less polar than its diammonium counterparts (), which form salts with carboxylates.

- Thermal Stability : The trans-cyclohexane backbone provides higher melting points compared to linear aliphatic analogs (e.g., hexamethylene diisocyanate, ).

生物活性

(Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate is a synthetic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. Its unique structural features contribute to its biological activity, particularly in relation to neurotransmitter systems and potential anticancer properties.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 300.38 g/mol. Its structure includes a cyclohexane ring with two methylene groups and dimethanesulfonate substituents, which enhance its reactivity and interaction with biological targets .

Pharmacological Properties

Research indicates that this compound may interact with serotonin receptors, which are crucial for mood regulation and psychiatric disorders. This interaction suggests its potential use in treating mood disorders . The compound is notably involved in the synthesis of lurasidone hydrochloride, an antipsychotic medication, highlighting its relevance in pharmacology .

Table 1: Comparison of Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate | 186204-35-3 | Enantiomeric form used in lurasidone synthesis |

| ((1S,2S)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate | 173658-50-9 | Another enantiomer with potential biological activity |

| Cyclohexane-1,4-dimethylene diol | 65376-05-8 | Similar backbone but lacks sulfonate groups |

| Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Different bicyclic structure; used in synthetic applications |

Biological Activity Studies

Studies have shown that derivatives of this compound exhibit varying degrees of biological activity. For instance, research into its anticancer properties has revealed that certain structural modifications can significantly enhance its efficacy against cancer cells .

Case Study: Anticancer Activity

Recent findings suggest that cyclic thiosulfonates derived from similar structural frameworks demonstrate selective activity against breast cancer cells (e.g., MDA-MB-468 and BT474). The mechanism involves covalent binding to thiol groups within protein disulfide isomerases (PDIs), leading to apoptosis in cancer cells . This highlights the importance of structural characteristics in determining biological potency.

The interaction of this compound with serotonin receptors indicates a potential mechanism for influencing neurotransmitter pathways relevant to mood disorders. The binding affinity and specificity for these receptors could be further explored to develop targeted therapies for psychiatric conditions .

常见问题

Q. What are the established synthetic routes for enantioselective preparation of (Cyclohexane-1,4-diyl)bis(methylene) dimethanesulfonate, and how is stereochemical purity validated?

The enantioselective synthesis of this compound, a key intermediate for Lurasidone Hydrochloride, involves chiral resolution using advanced catalytic methods. For example, a RuCl3-catalyzed cis-dihydroxylation of (Z)-but-2-ene-1,4-diyl dimethanesulfonate yields meso-diol intermediates, followed by cyclization with aromatic amines to achieve stereocontrol . Enantiomeric excess is validated via chiral HPLC or X-ray crystallography of intermediates (e.g., cyclohexane diastereomers resolved using P21/c monoclinic crystal systems) .

Q. How does the crystal structure of cyclohexane-derived intermediates inform conformational analysis of this compound?

X-ray diffraction studies of related cyclohexane diyl derivatives (e.g., monoclinic P21/n symmetry with unit cell parameters a = 16.2979 Å, b = 6.1103 Å, c = 18.2336 Å, β = 104.975°) reveal chair conformations stabilized by sulfonate groups. These data guide computational modeling (DFT) to predict steric hindrance and reactivity .

Q. What analytical techniques are critical for characterizing dimethanesulfonate derivatives?

Key methods include:

- NMR : Distinguishing diastereomers via - and -NMR coupling constants.

- HPLC-MS : Quantifying reaction yields and monitoring byproducts under optimized mobile phases (e.g., acetonitrile/water gradients).

- X-ray crystallography : Resolving absolute configurations (e.g., space group P21/c) .

Advanced Research Questions

Q. How do solvent and catalyst choices influence the diastereoselectivity of multicomponent reactions involving dimethanesulfonates?

In the Castagnoli-Cushman reaction, anhydrous CHCl and triflic acid (TfOH) enhance electrophilic activation of dimethanesulfonates, achieving >90% diastereoselectivity. Polar aprotic solvents stabilize transition states, while Lewis acids like BCl facilitate selective deprotection of methoxy groups .

Q. What mechanistic insights explain contradictions in catalytic efficiency between RuCl3 and other transition-metal catalysts for dihydroxylation?

RuCl3 promotes syn-dihydroxylation via a cyclic osmate intermediate, whereas competing catalysts (e.g., OsO4) may over-oxidize substrates. Kinetic studies show RuCl3 achieves 66% yield at 40 mmol scale with 15-minute reaction times, balancing steric bulk and electronic effects of the dimethanesulfonate leaving group .

Q. How do steric and electronic properties of cyclohexane-1,4-diyl derivatives affect their performance in polymer catalysis?

Cyclohexane-1,4-diylbis(methylene) units in polymers (e.g., poly[cyclohexane-1,4-diylbis(methylene) terephthalate]) exhibit enhanced thermal stability due to rigid chair conformations. DFT calculations correlate substituent electronegativity (e.g., sulfonate vs. carboxylate) with ring-opening polymerization rates of epoxides .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。